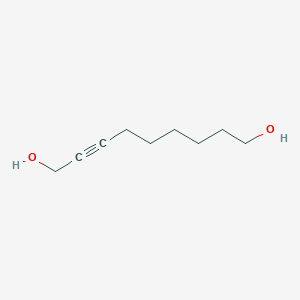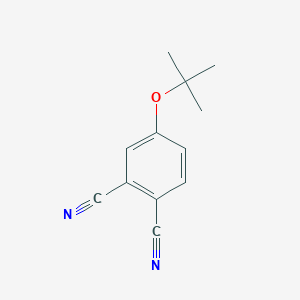![molecular formula C9H9ClN2O B14341687 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride CAS No. 104057-40-1](/img/structure/B14341687.png)
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride typically involves the diazotization of 2-[(Prop-2-en-1-yl)oxy]aniline. The process includes the following steps:
Nitration: The starting material, 2-[(Prop-2-en-1-yl)oxy]aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH. Continuous flow processes are often employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a -N=N- bond, are the major products.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Materials Science: The compound is employed in the preparation of functionalized polymers and nanomaterials.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules and pharmaceutical intermediates.
Analytical Chemistry: The compound is used in the development of analytical reagents and sensors.
Wirkmechanismus
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, nucleophilic substitution, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Prop-2-yn-1-yl)oxy]benzene-1-diazonium chloride: Similar in structure but with a triple bond in the propyl group.
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium bromide: Similar but with a bromide counterion instead of chloride.
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium sulfate: Similar but with a sulfate counterion.
Uniqueness
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride is unique due to its specific reactivity and the presence of the prop-2-en-1-yl group, which can influence the compound’s chemical behavior and applications. The choice of counterion (chloride) also affects the solubility and stability of the diazonium salt.
Eigenschaften
CAS-Nummer |
104057-40-1 |
|---|---|
Molekularformel |
C9H9ClN2O |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
2-prop-2-enoxybenzenediazonium;chloride |
InChI |
InChI=1S/C9H9N2O.ClH/c1-2-7-12-9-6-4-3-5-8(9)11-10;/h2-6H,1,7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VHEYHGJMSJFWMG-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCOC1=CC=CC=C1[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


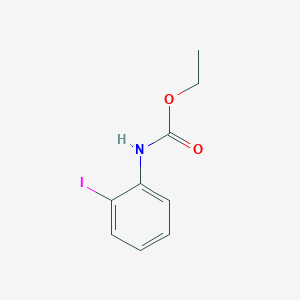
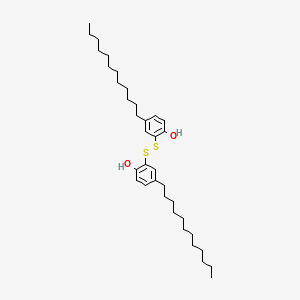
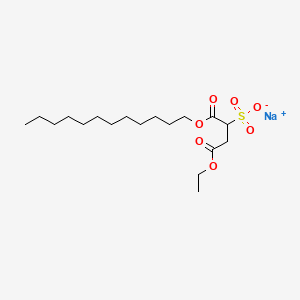
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
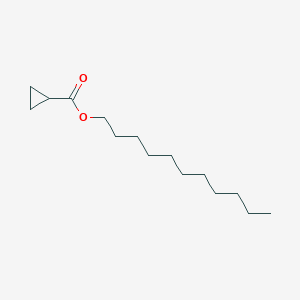
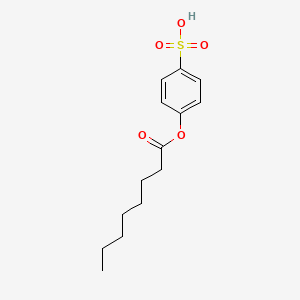
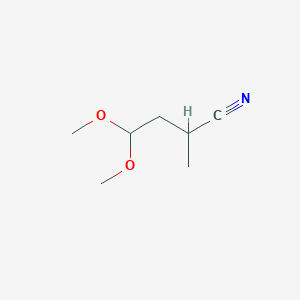
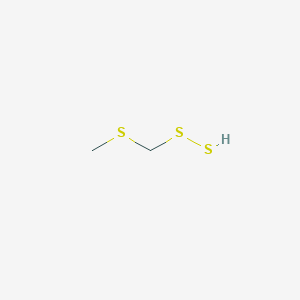
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
